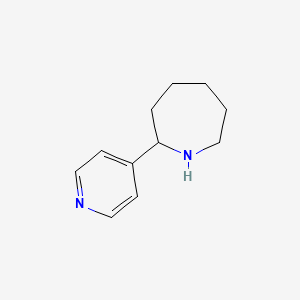

2-Pyridin-4-ylazepane

Description

2-Pyridin-4-ylazepane is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂ and a monoisotopic mass of 176.13135 Da . Its structure comprises a seven-membered azepane ring substituted at the 2-position with a pyridin-4-yl group, a configuration that imparts distinct electronic and steric properties. This compound has garnered significant interest in pharmaceutical and materials research, as evidenced by its 4 patent records . Its InChIKey (NBCTZCUNZUISCL-UHFFFAOYSA-N) confirms its unique structural identity .

Properties

IUPAC Name |

2-pyridin-4-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(13-7-3-1)10-5-8-12-9-6-10/h5-6,8-9,11,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCTZCUNZUISCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402555 | |

| Record name | 2-pyridin-4-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-02-0 | |

| Record name | 2-pyridin-4-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-ylazepane can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives with 2-carbon π-components, such as olefins or alkynes . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the cycloaddition reactions for higher yields and purity. The use of cationic half-sandwich rare-earth catalysts has been reported to be efficient and atom-economical for synthesizing 2-alkylated pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-4-ylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced azepane derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Pyridin-4-ylazepane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylazepane involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers within the C₁₁H₁₆N₂ Series

A structurally related compound, CAS 915921-42-5, shares the same molecular formula (C₁₁H₁₆N₂) and monoisotopic mass (176.13135 Da) as 2-Pyridin-4-ylazepane but differs in its InChIKey (DTXKVZYRUSCUAK-UHFFFAOYSA-N), indicating a distinct atomic arrangement . While the exact structure of this isomer is unspecified, the divergence likely arises from variations in substituent positioning (e.g., pyridinyl attachment at a different azepane position) or stereochemistry. Patent activity for this isomer is notably lower (2 patents vs. 4 for this compound), suggesting that the 2-pyridin-4-yl configuration offers superior synthetic feasibility, bioavailability, or target affinity .

Piperidine-Based Analogues

Piperidine derivatives, such as 2,2,6,6-tetramethylpiperidin-4-yl acetate, represent a distinct class of six-membered nitrogenous compounds with structural parallels to azepanes . These analogues feature a rigid piperidine core substituted with methyl groups and ester functionalities (e.g., acetate, propionate). Key differences include:

- Ring size : Piperidine (6-membered) vs. azepane (7-membered), leading to differences in conformational flexibility and steric demands.

- Substituents : Piperidine derivatives in carry ester groups, whereas this compound incorporates an aromatic pyridine ring.

Data Tables

Table 1: Comparison of C₁₁H₁₆N₂ Isomers

| Compound Name | CAS | InChIKey | Patent Count | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|---|---|---|

| This compound | - | NBCTZCUNZUISCL-UHFFFAOYSA-N | 4 | C₁₁H₁₆N₂ | 176.13135 |

| Unnamed isomer | 915921-42-5 | DTXKVZYRUSCUAK-UHFFFAOYSA-N | 2 | C₁₁H₁₆N₂ | 176.13135 |

Table 2: Key Differences Between Azepane and Piperidine Analogues

| Feature | This compound | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate |

|---|---|---|

| Ring Size | 7-membered azepane | 6-membered piperidine |

| Core Substitutions | Pyridin-4-yl at position 2 | Methyl groups at 2,6-positions; acetate at position 4 |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₂H₂₁NO₂ (varies with ester chain length) |

| Primary Applications | Drug discovery, catalysis | Stabilizers, synthetic intermediates |

Research Findings and Patent Landscape

- This compound dominates patent activity (4 patents ), reflecting its prioritization in medicinal chemistry and materials science . Its pyridine-azepane hybrid structure may optimize interactions with enzymes or receptors, such as kinases or GPCRs.

- The C₁₁H₁₆N₂ isomer (CAS 915921-42-5) shows reduced patent activity, possibly due to challenges in synthesis, stability, or target engagement .

- Piperidine analogues (e.g., 2,2,6,6-tetramethyl derivatives) are well-established in industrial applications but lack the aromatic diversity of azepane derivatives, limiting their utility in drug design .

Biological Activity

2-Pyridin-4-ylazepane, a compound characterized by its unique seven-membered ring structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a pyridine ring fused with an azepane structure. This combination imparts distinctive chemical properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in pathological processes, such as collagen synthesis. For example, it is known to inhibit collagen prolyl 4-hydroxylases, which play a crucial role in collagen production and are implicated in fibrotic diseases.

- Receptor Binding : Its structural features allow it to interact effectively with various receptors, potentially modulating signaling pathways that are relevant in diseases such as cancer and fibrosis.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of this compound. It has shown promise in reducing collagen deposition in hepatic stellate cells, which are key players in liver fibrosis. This effect is mediated through the inhibition of collagen synthesis pathways.

Study on Antifibrotic Effects

In a notable study, researchers explored the efficacy of this compound as an antifibrotic agent. The compound was administered to animal models exhibiting liver fibrosis. Results indicated a marked reduction in collagen levels compared to control groups, suggesting its potential as a therapeutic candidate for fibrotic diseases.

Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activities. Various analogs were tested for their enzyme inhibitory properties and receptor binding affinities. Some derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to more potent agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Methyl-2-(pyridin-4-yl)azepane | Azepane derivative | Methyl substitution enhances reactivity | Potential enzyme inhibitor |

| 1-(4-Methylpyridin-2-yl)azepane | Pyridine derivative | Direct vinyl substitution without azepane structure | Antimicrobial properties |

| 2-(Pyridin-2-yl)azepane | Heterocyclic compound | Different pyridine positioning | Investigated for anti-fibrotic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.